molecular formula C36H38N2O7S B11665572 ethyl (2E)-2-{4-[2-(3,4-dimethylphenoxy)ethoxy]-3-ethoxybenzylidene}-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

ethyl (2E)-2-{4-[2-(3,4-dimethylphenoxy)ethoxy]-3-ethoxybenzylidene}-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

Cat. No.: B11665572
M. Wt: 642.8 g/mol
InChI Key: CPCGLNSAYIUBKE-NJZRLIGZSA-N
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Description

Ethyl (2E)-2-{4-[2-(3,4-dimethylphenoxy)ethoxy]-3-ethoxybenzylidene}-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a complex organic compound with a unique structure that combines various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (2E)-2-{4-[2-(3,4-dimethylphenoxy)ethoxy]-3-ethoxybenzylidene}-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate involves multiple steps, typically starting with the preparation of the thiazolopyrimidine core. This is followed by the introduction of various substituents through reactions such as alkylation, esterification, and condensation. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes the use of larger reactors, continuous flow systems, and advanced purification techniques to ensure consistent quality and efficiency. The choice of raw materials and reagents is also crucial to minimize costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

Ethyl (2E)-2-{4-[2-(3,4-dimethylphenoxy)ethoxy]-3-ethoxybenzylidene}-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: Used to convert certain functional groups to their reduced forms.

    Substitution: Commonly involves the replacement of one functional group with another.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Like sodium borohydride or lithium aluminum hydride.

    Substitution reagents: Including halogens, alkylating agents, and nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new alkyl or aryl groups.

Scientific Research Applications

Ethyl (2E)-2-{4-[2-(3,4-dimethylphenoxy)ethoxy]-3-ethoxybenzylidene}-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Explored as a lead compound for developing new therapeutic agents.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ethyl (2E)-2-{4-[2-(3,4-dimethylphenoxy)ethoxy]-3-ethoxybenzylidene}-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme inhibition: Binding to and inhibiting the activity of certain enzymes.

    Receptor modulation: Interacting with cellular receptors to modulate their activity.

    Signal transduction pathways: Affecting various intracellular signaling pathways to exert its effects.

Comparison with Similar Compounds

Ethyl (2E)-2-{4-[2-(3,4-dimethylphenoxy)ethoxy]-3-ethoxybenzylidene}-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate can be compared with other similar compounds, such as:

These compounds share a similar core structure but differ in their substituents, which can lead to variations in their chemical properties and biological activities.

Properties

Molecular Formula

C36H38N2O7S

Molecular Weight

642.8 g/mol

IUPAC Name

ethyl (2E)-2-[[4-[2-(3,4-dimethylphenoxy)ethoxy]-3-ethoxyphenyl]methylidene]-5-(4-methoxyphenyl)-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

InChI

InChI=1S/C36H38N2O7S/c1-7-42-30-20-25(10-16-29(30)45-18-17-44-28-13-9-22(3)23(4)19-28)21-31-34(39)38-33(26-11-14-27(41-6)15-12-26)32(35(40)43-8-2)24(5)37-36(38)46-31/h9-16,19-21,33H,7-8,17-18H2,1-6H3/b31-21+

InChI Key

CPCGLNSAYIUBKE-NJZRLIGZSA-N

Isomeric SMILES

CCOC1=C(C=CC(=C1)/C=C/2\C(=O)N3C(C(=C(N=C3S2)C)C(=O)OCC)C4=CC=C(C=C4)OC)OCCOC5=CC(=C(C=C5)C)C

Canonical SMILES

CCOC1=C(C=CC(=C1)C=C2C(=O)N3C(C(=C(N=C3S2)C)C(=O)OCC)C4=CC=C(C=C4)OC)OCCOC5=CC(=C(C=C5)C)C

Origin of Product

United States

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